molecular formula C18H10ClF6N3O B1667967 N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide CAS No. 223499-22-7

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide

Cat. No. B1667967
M. Wt: 433.7 g/mol
InChI Key: YXIFDERYVOQAKL-UHFFFAOYSA-N
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Description

BTP1 is an inhibitor of NFAT activation and T-cell cytokine production. BTP1 potently inhibits SOCE in many cells with considerable selectivity over voltage-gated Ca2+ entry.

Scientific Research Applications

1. Synthesis and Biological Evaluation

  • Amino pyrazole derivatives, including compounds related to N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide, have been synthesized and evaluated for their medicinal value, particularly for antifungal and antimicrobial activities. These compounds show significant activity as antimicrobial agents (Shah, Patel, & Karia, 2018).

2. Antimicrobial Activities of Novel Derivatives

  • Novel derivatives of pyrazole, closely related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents, demonstrating the versatility of pyrazole-based compounds in this field (Al‐Azmi & Mahmoud, 2020).

3. Application in Organometallic Chemistry

  • Research has been conducted on organometallic complexes involving bis(pyrazol-1-yl)methanes, which are structurally related to the compound of interest. These studies focus on the reactivity and formation of novel organometallic complexes, highlighting the potential application of pyrazole derivatives in this area of chemistry (Tang et al., 2003).

4. Optical Properties for OLED Applications

  • Pyrazole derivatives have been designed and synthesized with potential application in OLED (Organic Light Emitting Diodes) technologies. Their optical properties, particularly the fluorescent emission in the blue-violet region, make them suitable for use as blue emitters (Ma & Wang, 2011).

5. Anti-Tumor Agents

  • Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. These compounds, structurally related to the one , demonstrate the potential of pyrazole derivatives in developing new anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

6. Catalysis of Intramolecular Hydroamination

  • Rhodium(I) and iridium(I) complexes containing pyrazole-based ligands have been investigated for their efficiency in catalyzing intramolecular hydroamination. This indicates the potential of pyrazole derivatives in catalysis and synthetic chemistry applications (Dabb et al., 2009).

properties

CAS RN

223499-22-7

Product Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide

Molecular Formula

C18H10ClF6N3O

Molecular Weight

433.7 g/mol

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide

InChI

InChI=1S/C18H10ClF6N3O/c19-11-3-1-10(2-4-11)16(29)26-12-5-7-13(8-6-12)28-15(18(23,24)25)9-14(27-28)17(20,21)22/h1-9H,(H,26,29)

InChI Key

YXIFDERYVOQAKL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BTP1;  BTP-1;  BTP 1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chlorobenzol chloride (88 mg) and THF (2 ml) were added to a mixture of 4-[3,5-bis(trifluromethyl)-1H-pyrazol-1-yl]aniline (150 mg), triethylamine (57 mg) and THF (2 ml) under ice-cooling, followed by stirring at room temperature for 4 hours. Water was added to the reaction solution, the thus formed product was extracted with ethyl acetate and then the extract was washed with 1 N hydrochloric acid aqueous solution, saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure. By recrystallizing the resulting residue from a mixed solvent of ethyl acetate and n-hexane, 4-chloro-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]benzanilide (105 mg) was obtained as colorless powder crystals.
Name
4-Chlorobenzol chloride
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chlorobenzoyl chloride (88 mg) and THF (2 ml) were added to a mixture of 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline (150 mg), triethylamine (57 mg) and THF (2 ml) under ice-cooling, followed by stirring at room temperature for 4 hours. Water was added to the reaction solution, the thus formed product was extracted with ethyl acetate and then the extract was washed with 1-N-hydrochloric acid aqueous solution, saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure. By recrystallizing the resulting residue from a mixed solvent of ethyl acetate and n-hexane, 4-chloro-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]benzanilide (105 mg) was obtained as colorless powder crystals.
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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